Quiloflex
Description
Historical Context and Initial Academic Interest in Chemical Compounds with Skeletal Muscle Relaxant Properties
The quest for substances that could induce muscle relaxation has a long history, with early observations of the paralyzing effects of curare, a plant-derived poison used by indigenous South American people, sparking initial scientific curiosity. wikipedia.orgmanchester.ac.uk This led to the isolation of its active component, tubocurarine, in the early 20th century, which became a pivotal tool in understanding neuromuscular transmission and a precursor to modern neuromuscular blocking agents used in surgery. wikipedia.orgnih.gov
The mid-20th century saw a surge in the development of centrally acting skeletal muscle relaxants. wikipedia.org Unlike neuromuscular blockers that act at the neuromuscular junction, these agents typically work on the central nervous system (the brain and spinal cord) to reduce muscle tone and relieve spasms. healthline.com The development of drugs like carisoprodol, cyclobenzaprine, and methocarbamol marked a significant advancement in the management of painful musculoskeletal conditions. wikipedia.org
Overview of Benzodioxane Derivatives in Early Pharmacological Investigations
Benzodioxanes are a class of chemical compounds that have been the subject of considerable pharmacological research due to their diverse biological activities. The benzodioxane core structure has been incorporated into various molecules to explore their therapeutic potential. Early investigations into benzodioxane derivatives explored their effects on the nervous system, with some compounds exhibiting properties such as alpha-adrenergic blockade.
A notable example of a benzodioxane derivative with centrally acting muscle relaxant properties is ambenoxan. nih.gov Pharmacological studies on ambenoxan demonstrated its efficacy as a skeletal muscle relaxant in various animal models, acting on the central nervous system without causing a loss of the righting reflex. nih.gov Research into such derivatives has contributed to the understanding of how chemical structure influences pharmacological activity.
Scope and Academic Significance of Research on Quiloflex
As "this compound" is not an identifiable compound in the scientific literature, its academic significance cannot be assessed. Generally, the academic significance of a new chemical compound is determined by several factors, including:
Novelty of its chemical structure: A unique molecular architecture can open new avenues for chemical synthesis and drug design.
Mechanism of action: Understanding how a compound exerts its effects at a molecular level can provide new insights into biological processes and disease pathways.
Therapeutic potential: The effectiveness and safety of a compound in preclinical and clinical studies determine its potential to address unmet medical needs.
Contribution to structure-activity relationships: Studying how modifications to a compound's structure affect its biological activity helps in the rational design of more potent and selective drugs.
Should "this compound" emerge as a scientifically validated compound, its academic significance would be evaluated based on these criteria.
Data on Benzodioxane Derivatives with Muscle Relaxant Properties
Since no data is available for "this compound," the following table presents information on a known benzodioxane derivative with muscle relaxant activity to illustrate the type of data found in pharmacological research.
| Compound Name | Chemical Class | Mechanism of Action | Primary Research Findings |
| Ambenoxan | Benzodioxane Derivative | Centrally Acting Skeletal Muscle Relaxant | Effective in reducing muscle rigidity in animal models without loss of righting reflex. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10449-30-6 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H19NO3/c1-15-8-4-7-14-9-11-10-16-12-5-2-3-6-13(12)17-11/h2-3,5-6,11,14H,4,7-10H2,1H3 |
InChI Key |
GRPLGTPSEOTLHW-UHFFFAOYSA-N |
SMILES |
COCCCNCC1COC2=CC=CC=C2O1 |
Canonical SMILES |
COCCCNCC1COC2=CC=CC=C2O1 |
Related CAS |
2307-81-5 (mono-hydrochloride salt) |
Synonyms |
N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine monohydrochloride Quiloflex |
Origin of Product |
United States |
Chemical Identity and Classification of Quiloflex
Nomenclature and Chemical Structure of Quiloflex (Benzodioxane Hydrochloride)
This compound, identified by the Chemical Abstracts Service (CAS) number 2307-81-5, is a chemical compound also known by its systematic name, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-(3-methoxypropyl)amine hydrochloride. medkoo.comichemistry.cn It is also referred to as HA-242. ncats.io The molecular formula for this compound is C13H20ClNO3, and it has a molecular weight of approximately 273.76 g/mol . medkoo.comnih.gov
The chemical structure of this compound is characterized by a benzodioxane ring system. Specifically, it is a derivative of 1,4-benzodioxan-2-methylamine. ncats.io The structure consists of a benzene (B151609) ring fused to a dioxane ring, with a methylamine (B109427) group attached at the 2-position of the dioxane ring. This methylamine group is further substituted with a 3-methoxypropyl group. The hydrochloride salt form indicates the presence of a protonated amine group, which is ionically bonded to a chloride ion.
Chemical and Physical Properties of this compound medkoo.comnih.gov
| Property | Value |
| Molecular Formula | C13H20ClNO3 |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 2307-81-5 |
| Systematic Name | N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-(3-methoxypropyl)amine hydrochloride |
| Synonyms | HA-242 |
| Physical State | Crystalline powder |
Classification within the Benzodioxane Chemical Family
This compound is classified as a member of the benzodioxane chemical family. ichemistry.cncambridge.org This family of compounds is characterized by the presence of a 1,4-benzodioxan moiety, which consists of a benzene ring fused to a 1,4-dioxane (B91453) ring. fda.gov The specific substitution pattern on the benzodioxane ring system determines the particular properties and classification of each compound within this family.
The benzodioxane derivatives are known for their diverse pharmacological activities. archive.orgresearchgate.net this compound, as a substituted 1,4-benzodioxan-2-methylamine, falls within a subgroup of this family that has been investigated for its effects on the nervous system. ncats.ioethernet.edu.et
Structural Relationship to Other Relevant Chemical Classes
The chemical structure of this compound shares similarities with other classes of pharmacologically active compounds. Its core benzodioxane structure is related to other adrenergic α-blocking agents. researchgate.net The presence of an amine group and its substituents also links it to various classes of amine-containing drugs.
Furthermore, research has explored the structural and pharmacological similarities between benzodioxan derivatives like this compound and dihydrobenzofuran analogues. researchgate.net These studies investigate how modifications to the heterocyclic ring system, while maintaining similar side chains, affect the biological activity of the compounds. researchgate.net
Fundamental Pharmacological Actions and Mechanistic Investigations of Quiloflex
General Pharmacological Properties: Reflex Inhibition and Muscle Relaxation
Quiloflex has been identified as a reflex inhibitor. journals.co.zancats.io This property suggests its potential utility in conditions characterized by unwanted or excessive skeletal muscle activity, such as spasticity resulting from pyramidal tract lesions. journals.co.zapageplace.de Studies have indicated that this compound can induce muscle relaxation. pageplace.de Early investigations, particularly in the context of immobilizing wild animals, noted that this compound administration led to ataxia and a state of tranquilization, indicative of its muscle relaxant and sedative actions. koedoe.co.za
Neurophysiological Substrates of Action
Investigations into the neurophysiological basis of this compound's actions have primarily focused on its influence within the central nervous system, specifically the spinal cord and brainstem. pageplace.debuecher.de The intricate process of coordinated muscle activity involves the entire nervous system, and muscle relaxants can exert their effects at various sites within the peripheral or central nervous systems, not necessarily limited to primary motor pathways. pageplace.de
Spinal Cord Motor Function Modulation
The spinal cord plays a crucial role in transmitting motor commands and coordinating reflexes. nih.govwikipedia.org Research into muscle relaxants, including this compound, has extensively utilized the spinal cord as a model system to study drug action. pageplace.de The spinal cord contains reflex arcs that can independently control reflexes. wikipedia.org Motor neurons in the spinal cord control skeletal muscles. nih.gov Studies suggest that this compound may have major, if not primary, effects on the spinal cord. pageplace.de The spinal cord is also involved in transmitting sensory information, including proprioception, which is the awareness of body position. nih.govvin.com
Influence on Brain Stem Reticular Formation
The brain stem reticular formation is a complex network of neurons that plays a significant role in regulating various functions of the nervous system, including motor control, posture, and muscle tone. ebsco.comkenhub.comwikipedia.orgphysio-pedia.com It receives and integrates sensory information and influences lower motor centers. ebsco.com The reticular formation contains descending pathways, such as the reticulospinal tracts, that project to spinal cord motor neurons and help modulate tone, balance, posture, and coordination of body movements. wikipedia.orgphysio-pedia.com Investigations into the neurophysiological substrates of muscle relaxant action have also included the reticular formation of the brain stem. pageplace.debuecher.de
Effects on Muscle Spindle Function and Stretch Reflexes
Muscle spindles are sensory receptors located within muscles that detect changes in muscle length and the speed of stretch. physio-pedia.comptdirect.com They are integral components of the stretch reflex, a protective mechanism that causes a muscle to contract in response to being stretched. physio-pedia.comptdirect.comkenhub.com The stretch reflex is a spinal cord reflex that does not require input from the brain for its basic function, allowing for rapid responses. ptdirect.comkenhub.com When a muscle spindle is stretched, it sends impulses to the spinal cord, activating motor neurons that cause the stretched muscle to contract. physio-pedia.comptdirect.com Simultaneously, there is inhibition of the opposing muscle group (antagonists) through inhibitory interneurons in the spinal cord, a process known as reciprocal inhibition, which is essential for coordinated movement. kenhub.comwikipedia.orgtmc.edu this compound's action as a reflex inhibitor suggests it may influence the function of muscle spindles and the associated stretch reflexes. buecher.de
Adrenergic Activity and Related Biochemical Pathways
The adrenergic system, mediated by neurotransmitters like norepinephrine (B1679862) and adrenaline, plays a role in various physiological processes, including the regulation of muscle metabolism and cardiovascular function. nih.govresearchgate.net Adrenergic receptors, such as beta-adrenergic receptors, are involved in signaling pathways that can influence cellular activities through mechanisms involving G proteins, adenylyl cyclase, and cyclic AMP (cAMP). nih.govscielo.br Activation of beta-adrenergic receptors can lead to the activation of signaling cascades that affect cellular physiology and gene expression. nih.gov While the provided search results mention adrenergic activity and biochemical pathways in a general context, specific details regarding this compound's direct interaction with adrenergic receptors or its influence on these specific biochemical pathways are not explicitly detailed in the context of its muscle relaxant effects. journals.co.zabuecher.denih.govwikipedia.orgvin.com
Cellular and Molecular Mechanisms of Action (Hypothesized and Investigated)
The cellular and molecular mechanisms by which this compound exerts its pharmacological effects, particularly reflex inhibition and muscle relaxation, are subjects of investigation. Muscle relaxation can result from drug action at various sites within the nervous system. pageplace.de The modulation of spinal cord motor function, influence on the brain stem reticular formation, and effects on muscle spindle activity and stretch reflexes all point to potential cellular targets for this compound. journals.co.zabuecher.denih.govwikipedia.orgvin.comcambridge.org These actions likely involve interactions with specific neurons, neurotransmitters, or ion channels within these neural circuits. While the search results highlight the importance of understanding cellular and molecular mechanisms in disease and drug development, specific detailed findings on the precise molecular targets or pathways directly modulated by this compound at a cellular level are not extensively described. nih.govcam.ac.ukrwth-aachen.detechnion.ac.ilscirp.org Further research is needed to fully elucidate the specific cellular and molecular events underlying this compound's pharmacological actions.
Experimental Methodologies and Animal Models in Quiloflex Research
In Vivo Animal Models for Studying Pharmacological Effects
In vivo research, which examines effects in living organisms, has been fundamental to understanding Quiloflex. dergipark.org.tr These studies are crucial as they provide insights into how the compound functions within a complex, dynamic biological system, which cannot be fully replicated by in vitro methods. numberanalytics.com The use of animal models allows for the investigation of systemic effects and interactions that are essential for evaluating the potential applications of a compound. frontiersin.org
Studies on Skeletal Muscle Activity in Non-Human Species
This compound has been identified as a substance with reflex transmission depressing properties, suggesting a mechanism of action related to skeletal muscle relaxation. koedoe.co.zajournals.co.za This has prompted investigations into its effects on muscle activity in various animal species. The primary application explored in this context has been the immobilization of animals, where the depression of skeletal muscle control is a key desired outcome. journals.co.za
Initial experiments have been conducted to determine the value of this compound in improving immobilization techniques. koedoe.co.za The methodologies for assessing skeletal muscle activity in animal models can range from observing gross motor function to more sophisticated techniques. frontiersin.org These can include in vivo assessments of muscle groups, which allow for longitudinal studies, or ex vivo preparations where individual muscles are examined outside the body. frontiersin.orgnih.gov Techniques such as electromyography (EMG) could be used to measure the electrical activity of muscles, providing direct evidence of changes in muscle activation patterns. While specific studies detailing the use of such advanced techniques for this compound are not prevalent in the provided information, the observed effects like ataxia and muscle relaxation in animals strongly indicate a significant impact on skeletal muscle function. koedoe.co.za
Applications in Game Immobilization Research: Methodological Considerations
A significant area of in vivo research on this compound has been its application in the immobilization of wild animals for capture and management. koedoe.co.zajournals.co.za These studies involve administering the drug to free-ranging or captive wild animals and observing the subsequent effects.
Methodologically, these field trials often involve the use of projectile syringes (darts) for intramuscular injection. koedoe.co.za Researchers record several key parameters, including the time to onset of effects (latent period), the nature of the animal's reaction (e.g., ataxia, sedation), and the duration of immobilization. koedoe.co.za For instance, in trials with impala, the addition of the enzyme hyaluronidase (B3051955) was explored as a method to decrease the latent period by enhancing drug absorption. koedoe.co.za
The selection of animal models is crucial and has included species such as impala (Aepyceros melampus melampus) and giraffe (Giraffa camelopardalis). koedoe.co.za The choice of species is often dictated by the specific conservation or management needs of a particular area, such as the Kruger National Park. journals.co.za A key consideration in this research is the variability in response across different species, which necessitates careful, species-specific investigations. journals.co.za
| Animal Species | Key Observations in Immobilization Studies |
| Impala (Aepyceros melampus melampus) | Ataxia observed within 1-3 minutes. Sedative action noted as beneficial for transportation. koedoe.co.za |
| Giraffe (Giraffa camelopardalis) | Preliminary trials conducted, though work is noted as incomplete. koedoe.co.za |
| Various (8 species in Kruger National Park) | Variable reactions encountered across different species. journals.co.za |
Investigation of Compound-Induced Behavioral and Physiological Changes in Animal Subjects
Beyond simple immobilization, research has delved into the specific behavioral and physiological changes induced by this compound in animal subjects. The observation of animal behavior is a critical component of pharmacological studies, as it can indicate the compound's effects on the central nervous system. largeanimalreview.com
In studies with this compound, observed behavioral changes include ataxia, which is a lack of voluntary coordination of muscle movements. koedoe.co.za The sedative action of the drug is another significant behavioral effect, which is particularly relevant for the transportation of captured animals. koedoe.co.za The manner in which animals react to handling after administration is also noted; for example, some animals may resent handling despite being immobilized. journals.co.za
Physiological changes are also monitored. These can include monitoring for side effects such as bloat and dyspnoea, which have been observed in some cases with this compound. journals.co.za The assessment of physiological responses can also involve monitoring vital signs and other bodily functions to understand the full scope of the drug's effects. animbiosci.orgejast.orgresearchgate.net The duration of the drug's effect is another key physiological parameter, with recovery times varying between species. journals.co.za
In Vitro Experimental Approaches
While the provided information focuses heavily on in vivo studies, in vitro experimental approaches represent a crucial, complementary methodology in pharmacology. lek.com In vitro studies, conducted in a controlled environment outside of a living organism (e.g., in a test tube or petri dish), allow for the detailed investigation of a drug's mechanism of action at a molecular or cellular level. plos.org
For a compound like this compound, which affects skeletal muscle, in vitro preparations of muscle tissue or cultured muscle cells (myotubes) could be used to study its direct effects on muscle contraction and cellular signaling pathways. plos.org Such systems allow for precise control over the experimental conditions and the direct measurement of cellular responses, free from the complexities of a whole-organism system. lek.com For instance, researchers could investigate how this compound interacts with specific receptors or ion channels on muscle cells. Although specific in vitro studies on this compound are not detailed in the provided search results, the similarity of its chemical structure to other compounds with known skeletal muscle relaxant properties suggests that such investigations would be a logical step in fully characterizing its pharmacological profile. researchgate.net
Chemical Synthesis Methodologies for this compound and its Analogs
The synthesis of this compound and its analogs falls under the broader field of medicinal and organic chemistry. The development of synthetic routes is essential for producing the compound for research and potential therapeutic use, as well as for creating analogs to explore structure-activity relationships. nih.govmdpi.com
General approaches to the synthesis of heterocyclic compounds, which would include the benzodioxane structure of this compound, often involve multi-step sequences. worktribe.comworktribe.com These synthetic pathways can be categorized as:
Convergent synthesis: Where different parts of the molecule are synthesized separately and then joined together. nih.gov
Divergent synthesis: Where a common intermediate is used to create a library of related compounds or analogs. nih.gov
The synthesis of analogs is particularly important for optimizing the properties of a lead compound. nih.gov By making systematic changes to the chemical structure, chemists can investigate how these modifications affect the compound's potency, selectivity, and pharmacokinetic properties. For example, research into analogs of 2-(3'-alkoxypropylaminomethyl) 2,3-dihydrobenzofuran (B1216630), which are structurally similar to this compound, aimed to understand the relationship between substituents on the ring and their pharmacological effects. researchgate.net Common laboratory techniques used in such syntheses include chromatography for purification and spectroscopy (e.g., NMR, IR) for characterization of the synthesized molecules. worktribe.comworktribe.com
Historical and Methodological Contributions of Quiloflex Research
Evolution of Pharmacological Research on Muscle Relaxants: The Role of Quiloflex Studies
The history of muscle relaxants in pharmacology dates back to the use of curare by indigenous peoples of the Amazon Basin, which led to early scientific studies on neuromuscular transmission and the isolation of active compounds like tubocurarine. zenodo.orgethernet.edu.et By the 1940s, neuromuscular blocking drugs became established in anesthesia and surgery to provide skeletal muscle relaxation. zenodo.orgnih.gov
This compound falls under the broader category of agents that affect skeletal muscle function by decreasing muscle tone, although its mechanism of action is distinct from neuromuscular blockers which interfere with transmission at the neuromuscular end plate. zenodo.org Classified as a central sedative agent and a reflex inhibiting benzodioxane derivative, this compound's pharmacological profile includes depressing reflex transmission. journals.co.zaontosight.ainih.gov Its inclusion in pharmacological reviews alongside other muscle relaxants like mephenesin (B1676209) congeners, carbamates, and benzodiazepines highlights its place in the historical study of compounds affecting muscle activity through central nervous system effects. scribd.compageplace.de While neuromuscular blockers induce temporary paralysis often used in surgery, compounds like this compound, with their sedative and reflex-depressing properties, have been explored for different applications, including the symptomatic treatment of spasticity in human medicine and animal immobilization. ontosight.ai
Methodological Advancements in Animal Immobilization and Neurophysiological Inquiry
Research involving this compound significantly contributed to the methodologies of animal immobilization, particularly in wild game. Early studies explored its value in immobilizing species such as impala and giraffe in settings like the Kruger National Park. ontosight.aidntb.gov.ua These investigations employed methods such as intramuscular injection via projectile syringe and oral administration using a stomach tube. ontosight.ai
Observed reactions in immobilized animals included ataxia occurring within 1-3 minutes after intramuscular injection, with the addition of Hyaluronidase (B3051955) potentially influencing absorption time. koedoe.co.za The sedative action of this compound was noted as particularly useful for the transportation of animals. koedoe.co.za While a specific antidote for this compound was not available during these early studies, the possibility of supplementing with short-acting muscle relaxants with reliable antidotes, such as Gallamine triethiodide, was considered for managing the immobilization process. koedoe.co.za
The study on game immobilization provided detailed findings on the effects of this compound on impala and giraffe, including reaction times and the duration of effects. ontosight.ai For instance, in impala, a wide safety margin was observed with effective immobilization across a dosage range of 2-25 mgm/lb. ontosight.ai The reaction time in impala with Hyalase added was typically 1-3 minutes. koedoe.co.za Oral administration in one impala resulted in a reaction within 6 minutes and the ability to handle the animal after 35 minutes, with complete recovery in 4 hours. koedoe.co.za
The reflex transmission depressing properties of this compound were a key factor in its investigation for immobilization purposes. ontosight.ai This property is relevant to neurophysiological inquiry, as it indicates an effect on neural pathways involved in reflexes. While the early studies primarily focused on the practical application of immobilization, the observed effects on motor control and reflexes provided insights into the neurophysiological actions of the compound. Methodological advancements in neurophysiological inquiry often involve techniques to measure and understand neural activity and its influence on behavior and physiological responses. nobaproject.comcitystgeorges.ac.ukwikipedia.org The use of agents like this compound that modulate reflex activity can serve as pharmacological tools in such investigations, helping to elucidate the specific neural circuits and mechanisms involved in motor control and spasticity.
Detailed findings from a preliminary study on impala immobilization with this compound are summarized below:
| Animal Number | Species | Estimated Weight (lbs) | Dosage (mgm/lb) | Hyalase Added | Reaction Time (minutes) | Handling Time (minutes) | Recovery Time (hours) | Notes |
| 1 | Impala Ram | 130 | 7.7 | Yes | 3 | 20 | 3.5 | Dart wound bled freely |
| 2 | Impala Ewe | 100 | 10.0 | No | 4 | 30 | 4 | |
| 3 | Impala Ewe | 100 | 10.0 | Yes | 2 | 15 | 3 | |
| 4 | Impala Ewe | 100 | 10.0 | Yes | 2 | 15 | 3 | |
| 5 | Impala Ewe | 100 | 10.0 | No | 4 | 30 | 4 | |
| 6 | Impala Ram | 120 | 8.3 | No | 4 | 30 | 4 | |
| 7 | Impala Ram | 120 | 8.3 | No | 5 | 35 | 4 | |
| 8 | Impala Ewe | 100 | 2.0 | Yes | 3 | 25 | 3.5 | |
| 9 | Impala Ewe | 100 | 2.0 | Yes | 3 | 25 | 3.5 | |
| 10 | Impala Ram | 150 | 2.0 | Yes | 5 | 30 | 4 | Injected into tendinous part of muscle |
| 11 | Impala Ewe | 100 | 25.0 | Yes | 1 | 10 | 6 | |
| 12 | Impala Ram | 120 | 25.0 | Yes | 1 | 10 | 6 | |
| Oral Admin (Stomach Tube) | Impala Ram | - | 1.5 gm total | - | 6 | 35 | 4 | Tasteless and odorless solution |
Influence on the Development of Related Chemical Entities in Research
This compound, as a benzodioxane derivative, has been part of a class of compounds explored in pharmacological and medicinal chemistry research. ontosight.airesearchgate.net The investigation into the properties of this compound, including its muscle relaxant, sedative, and reflex transmission depressing effects, likely contributed to the broader interest in synthesizing and evaluating related chemical entities with similar structural features.
Research on 1,4-benzodioxane (B1196944) derivatives has shown that compounds structurally similar to this compound, such as 2-(3'-alkoxypropylaminomethyl) 2,3-dihydrobenzofuran (B1216630) analogues, exhibit a range of pharmacological activities including skeletal muscle relaxant, sedative, analgesic, and adrenergic α-blocking actions. researchgate.net The explicit mention of the structural similarity between these analogues and this compound in research highlights the influence that studies on this compound and its properties had on the design and investigation of related benzodioxane derivatives aimed at identifying compounds with potentially improved or different therapeutic profiles. researchgate.net This demonstrates a direct link where research on this compound informed and encouraged the exploration of other compounds within the benzodioxane class for their pharmacological potential.
Limitations of Early Research Paradigms and Opportunities for Modern Reassessment
These limitations are consistent with common challenges in early pharmacological research, including constraints related to sample size, the scope of investigation, and the available tools for managing drug effects. zenodo.orgnih.govwordvice.cominsight7.iogradcoach.com
Future Perspectives and Computational Approaches in Chemical Compound Research, Informed by Studies Like Quiloflex
Potential for Re-evaluating Older Compounds with Modern Computational Chemistry (e.g., In Silico Drug Design, Molecular Docking)
Modern computational chemistry offers powerful tools to revisit and re-evaluate existing or older chemical compounds, potentially uncovering new therapeutic uses or a better understanding of their mechanisms of action. In silico drug discovery leverages computational methods to simulate, predict, and design drug candidates before physical experiments are conducted, offering a cost-effective and expeditious approach researchgate.netnus.edu.sguni.lu. This paradigm integrates computational chemistry, molecular modeling, and bioinformatics researchgate.net.
Key techniques within this domain include virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) analysis researchgate.netnus.edu.sgzhanggroup.org. Virtual screening allows for the rapid filtering of large libraries of chemical compounds to identify potential hits with therapeutic activity researchgate.netnih.gov. Molecular docking predicts the preferred orientation and binding interactions of a ligand with its target receptor, aiding in identifying those with the best potential binding affinities researchgate.netnus.edu.sgnih.gov. QSAR analysis establishes quantitative relationships between chemical structures and biological activities, enabling the prediction of drug efficacy and toxicity researchgate.net. Molecular dynamics (MD) simulations provide a more dynamic view of drug-target recognition and binding, offering insights into both mechanistic and energetic aspects zhanggroup.orgnih.govfigshare.com. While computationally intensive, advancements are making dynamic docking more feasible nih.gov.
These computational approaches can be applied to existing compound libraries, including older drugs or experimental molecules, to screen them against newly identified therapeutic targets or to predict their interaction profiles with a range of biological molecules. This can lead to the repurposing of compounds, accelerating the drug development process nus.edu.sgscielo.br. For instance, computational strategies combining virtual screening, docking, and MD simulations have been employed to identify potential inhibitors for targets like HER2 from extensive compound libraries figshare.com. The increasing availability of structural data for biological targets, obtained through techniques like X-ray crystallography and NMR, further enhances the utility of structure-based computational methods like molecular docking and virtual screening uni.lunih.gov.
Advancements in Neurophysiological Research Techniques Applicable to Similar Compounds
Significant advancements in neurophysiological research techniques provide enhanced capabilities for studying compounds that modulate the nervous system, building upon knowledge gained from studies involving compounds like Quiloflex. Techniques such as high-throughput sequencing and single-cell resolution transcriptomics enable the detailed profiling of brain cells, helping to identify biological pathways disrupted in neurological and psychiatric disorders cenmed.com. This knowledge is crucial for developing new drugs targeting these pathways cenmed.com.
Induced pluripotent stem cells (iPSCs) derived from patients can be differentiated into neurons or glial cells, providing improved in vitro models of CNS diseases for drug screening and investigating cellular phenotypes associated with disorders cenmed.comuni.lu. These human iPSC-derived models offer better translation to human diseases compared to traditional animal models uni.lu. Humanized animal models, created by engrafting human tissue stem cells into mice, also contribute to understanding nervous system disorders and identifying disease mechanisms mims.com.
Neuroimaging techniques, such as Positron Emission Tomography (PET), are increasingly applied in drug discovery and development to characterize the binding properties of specific target molecules like receptors and transporters in vivo guidetopharmacology.orghznu.edu.cn. PET allows for the indirect exploration of synaptic neurotransmission with receptor ligands and is becoming a standard method for verifying the mechanism of action of drugs in humans and facilitating dose-finding procedures guidetopharmacology.orghznu.edu.cn. Other relevant techniques in neuroscience drug discovery include microdialysis, receptor binding studies, and behavioral studies, which provide insights into the in vivo effects and interactions of compounds nih.gov. Computational neuroscience, in conjunction with neuroimaging, can further aid in understanding the underlying neurobiological mechanisms of diseases mims.com.
Broader Implications for Understanding Ligand-Receptor Interactions in Central Nervous System Modulation
Understanding ligand-receptor interactions in the central nervous system is fundamental to deciphering cellular communication and physiological processes, with profound implications for the development of new therapeutic strategies wikipedia.org. Studies on compounds that interact with CNS receptors, such as those acting on dopamine (B1211576) or adenosine (B11128) receptors, contribute to a deeper understanding of these complex interactions. Ligand-receptor interactions are characterized by specificity, reversibility, and affinity, which collectively determine the physiological or therapeutic effect wikipedia.org.
Research highlights the complexity of ligand-receptor interactions in vivo guidetopharmacology.orghznu.edu.cn. Furthermore, the network nature of ligand-receptor interactions in the brain is being increasingly recognized, with disruptions in these networks potentially underlying disease comorbidity citeab.com. A significant proportion of ligand-receptor interactions associated with disease risk are interconnected in complex networks citeab.com.
The discovery that receptors, particularly G protein-coupled receptors (GPCRs), can function not only as monomers but also as receptor complexes (e.g., heterodimers) has expanded our understanding of intercellular communication and signal integration at the plasma membrane level wikipedia.org. These receptor-receptor interactions can lead to novel allosteric sites and modified signaling properties, offering new possibilities for therapeutic intervention wikipedia.org. Targeting these receptor complexes represents an appealing potential strategy for developing novel treatments for serious CNS diseases such as depression, schizophrenia, and Parkinson's disease wikipedia.org. A detailed understanding of these interactions at a granular level is crucial for designing targeted therapies with improved efficacy and reduced side effects, aligning with the principles of precision medicine wikipedia.org.
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of action of Quiloflex in primate sedation, and how can this be experimentally validated?
- Methodological Answer : Begin by reviewing historical studies (e.g., Brandt, 1966) that describe this compound as a benzodioxane derivative used for sedation in apes . Conduct in vitro receptor-binding assays to identify interactions with neurotransmitter systems (e.g., GABAₐ receptors). Compare results with structurally similar benzodioxane derivatives to isolate unique mechanisms. Use electrophysiological recordings in primate models to validate sedation efficacy under controlled conditions.
Q. What are the established protocols for administering this compound in experimental primate studies?
- Methodological Answer : Reference methodologies from prior studies, such as dosage ranges, administration routes (e.g., intramuscular), and physiological monitoring techniques (e.g., heart rate, respiratory metrics) . Standardize protocols by incorporating guidelines from institutional animal care committees and reproducibility frameworks (e.g., preregistration of methods) .
Advanced Research Questions
Q. How can researchers design a double-blind, controlled study to evaluate this compound’s efficacy compared to other sedatives in non-human primates?
- Methodological Answer :
- Experimental Design : Randomize primates into treatment (this compound) and control groups (alternative sedatives or placebo). Use stratified sampling to account for age, weight, and species variability.
- Metrics : Quantify sedation depth via standardized scales (e.g., Ramsey Sedation Score) and physiological markers (e.g., EEG for neural activity).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group differences. Report effect sizes and confidence intervals to address variability .
Q. How should contradictory data on this compound’s pharmacokinetic profiles (e.g., half-life) across primate species be reconciled?
- Methodological Answer :
- Data Reconciliation : Conduct species-specific pharmacokinetic studies using LC-MS/MS to measure plasma concentrations over time. Compare metabolic pathways (e.g., cytochrome P450 activity) across species.
- Statistical Modeling : Use mixed-effects models to account for interspecies variability. Validate findings with in silico simulations (e.g., physiologically based pharmacokinetic modeling) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Brandt, 1966) to identify trends or outliers, applying sensitivity analyses to assess bias .
Q. What statistical methods are optimal for analyzing dose-response relationships of this compound in sedation studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate ED₅₀ values. Use nonlinear regression with bootstrapping to calculate 95% confidence intervals.
- Multivariate Analysis : Apply logistic regression to correlate dosage with binary outcomes (e.g., sedation success/failure). Adjust for covariates like body mass and species .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reported adverse effects of this compound across studies?
- Methodological Answer :
- Systematic Review : Compile adverse event data from peer-reviewed studies and gray literature. Use PRISMA guidelines to ensure transparency.
- In Vivo Replication**: Design replication studies under standardized conditions (e.g., ISO-certified labs) to isolate confounding variables (e.g., diet, stress levels).
- Reporting Standards : Adopt ARRIVE guidelines for animal studies to enhance reproducibility and data comparability .
Methodological Tables
| Study Aspect | Recommended Approach | Key References |
|---|---|---|
| Mechanism Validation | In vitro receptor assays + electrophysiology | |
| Dose-Response Analysis | Hill equation modeling + bootstrapping | |
| Pharmacokinetic Studies | LC-MS/MS + interspecies PBPK modeling | |
| Data Contradiction | PRISMA-guided meta-analysis + ARRIVE-compliant replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
